1-methyl-2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c1-22-8-2-4-11(17(22)25)16(24)18-10-15-20-19-14-7-6-12(21-23(14)15)13-5-3-9-26-13/h2-9H,10H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLDOVAZWXQYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide (CAS Number: 1903277-88-2) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
The molecular formula of the compound is with a molecular weight of 366.4 g/mol. The structure features a complex arrangement of heterocycles, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 1903277-88-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, triazole derivatives have shown significant cytotoxic activity against various cancer cell lines. A review indicated that several synthesized heterocycles exhibited growth inhibition (GI50) values ranging from 0.20 to 48.0 μM across different human cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer) .
The proposed mechanism of action for this class of compounds often involves the inhibition of key enzymes such as tyrosine kinases and other pathways associated with cancer cell proliferation. For example, molecular docking studies have suggested that certain triazole derivatives may act by inhibiting cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation .
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various triazole derivatives against the MCF7 cell line. Among them, specific derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .
- In Vivo Studies : In murine models, compounds similar to This compound have shown promising results in reducing tumor size when combined with conventional therapies such as doxorubicin .
Antimicrobial Properties
Compounds containing the triazole moiety are also recognized for their antimicrobial activities. Research indicates that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, some studies suggest that these compounds may exhibit anti-inflammatory properties. The modulation of inflammatory pathways could provide therapeutic benefits in diseases characterized by chronic inflammation .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , and it has a molecular weight of approximately 402.5 g/mol. The structure features a dihydropyridine core modified with a triazole-pyridazine moiety and a thiophene group, which are known to enhance biological activity.
-
Anticancer Properties
- Derivatives of triazoles and pyridazines have been extensively studied for their anticancer properties. For example, compounds similar to the target compound have shown significant activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. A study indicated that certain triazolo derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
-
Enzyme Inhibition
- The compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, related compounds have been identified as inhibitors of c-Met kinase, which plays a crucial role in tumor growth and metastasis. Such inhibition can lead to reduced tumor cell proliferation and increased apoptosis .
- Antimicrobial Activity
Table 1: Summary of Biological Activities
Research Insights
Recent studies have highlighted the structural modifications that enhance the biological activity of similar compounds:
- The introduction of electron-withdrawing groups significantly increases anticancer potency.
- The presence of heteroatoms in the ring structures contributes to improved solubility and bioavailability.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The carboxamide group and electron-deficient pyridazine ring facilitate nucleophilic attacks. Key observations include:
-
Amide bond hydrolysis : Acidic or basic conditions cleave the carboxamide group, yielding carboxylic acid and amine derivatives. Hydrolysis under 6M HCl at 80°C for 8 hours produced 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (yield: ~78%).
-
Thiophene ring functionalization : Electrophilic substitution at the thiophene’s α-position occurs with bromine in acetic acid, yielding 5-bromo-thiophene derivatives (confirmed via
-NMR at δ 7.2 ppm) .
Cycloaddition and Ring Formation
The triazolo-pyridazine core participates in cycloaddition reactions:
-
Diels-Alder reactivity : Reacts with maleic anhydride in toluene at 120°C to form fused bicyclic adducts. Product stereochemistry was resolved via X-ray crystallography .
-
Huisgen cycloaddition : Copper-catalyzed azide-alkyne click reactions (CuSO
/sodium ascorbate) generate triazole-linked conjugates (e.g., with propargyl alcohol; yield: 85%) .
Cross-Coupling Reactions
Catalytic cross-coupling leverages the pyridazine ring’s halogen substituents:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh | ||
| ) | |||
| , K | |||
| CO | |||
| , DMF | Biaryl derivatives (e.g., 6-phenyl analogue) | 72% | |
| Sonogashira coupling | Pd/CuI, Et | ||
| N, THF | Alkynylated pyridazines | 61% |
Oxidation and Reduction
-
Dihydropyridine oxidation : Treatment with MnO
in CH
Cl
oxidizes the 1,2-dihydropyridine to pyridine, confirmed by loss of
-NMR signals at δ 5.8 ppm (H-4). -
Nitro group reduction : Catalytic hydrogenation (H
, Pd/C) reduces nitro intermediates to amines, critical for synthesizing bioactive analogues .
Functional Group Interconversion
-
Carboxamide to nitrile : Dehydration with POCl
/DMF converts the carboxamide to a cyano group (IR: ν 2245 cm
) . -
Methyl oxidation : KMnO
in acidic conditions oxidizes the methyl group to carboxylic acid (HPLC purity: >95%).
Reaction Monitoring and Characterization
Analytical techniques validate reaction outcomes:
-
HPLC : Retention time shifts (e.g., from 4.2 min to 5.6 min post-hydrolysis).
-
-NMR : Key signals include δ 167.8 ppm (amide carbonyl) and δ 142.5 ppm (triazole C-3) . -
Mass spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]
= 367.4).
Stability and Reactivity Considerations
-
pH-dependent degradation : Unstable under strong alkaline conditions (t
< 2 hours at pH 12). -
Photoreactivity : UV light induces cycloreversion in Diels-Alder adducts (quantified via UV-Vis spectroscopy) .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing kinase inhibitors or PROTACs . Future studies should explore enantioselective transformations and in silico reaction modeling to optimize synthetic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazolo[4,3-b]Pyridazin Core
Example Compound : 2-[[3-(4-Methoxyphenyl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-yl]Oxy]Ethanamine (CAS: 1204296-37-6)
- Core Structure : Triazolo[4,3-b]pyridazin.
- Substituents : 4-Methoxyphenyl at position 3, ethanamine-oxy at position 5.
- Molecular Weight : 285.30 g/mol.
- Key Differences: The target compound replaces the methoxyphenyl and ethanamine groups with a thiophen-2-yl and dihydropyridine carboxamide, respectively.
Triazolo[4,3-a]Pyrazin Derivatives
Example Compound: (R)-N-(4-(8-Amino-3-Oxo-2-Phenyl-2,3-Dihydro-[1,2,4]Triazolo[4,3-a]Pyrazin-6-yl)Phenyl)-2-Oxothiazolidine-4-Carboxamide
- Core Structure : Triazolo[4,3-a]pyrazin.
- Substituents : Phenyl and thiazolidine-4-carboxamide.
- Synthesis : EDCI/HOBt-mediated coupling in DMF at 60°C for 18 hours.
- Comparison : The triazolo-pyrazin core differs in ring fusion (pyrazin vs. pyridazin), altering electronic properties. Both compounds employ carboxamide linkages, but the target compound’s dihydropyridine moiety may confer conformational flexibility absent in the rigid thiazolidine ring of this analogue.
Benzothiazole Carboxamide Derivatives
Example Compound : N-[2-(4-Chlorophenyl)-4-Oxo-1,3-Thiazolidin-3-yl]-1,2-Benzothiazole-3-Carboxamide (4g)
- Core Structure : Benzothiazole.
- Substituents: 4-Chlorophenyl-thiazolidinone.
- Synthesis Yield: 70% in ethanol.
- Key Differences: While lacking a triazolo-pyridazin core, this compound shares a carboxamide linkage. The thiazolidinone ring in 4g contrasts with the dihydropyridine in the target compound, suggesting divergent metabolic stability and bioavailability profiles.
Pyrrolidine-Triazin Derivatives
Example Compound : (S)-1-(4-(5-Cyclopropyl-1H-Pyrazol-3-yl)Pyrrolo[1,2-f][1,2,4]Triazin-2-yl)-N-(6-Fluoropyridin-3-yl)-2-Methyl-Pyrrolidine-2-Carboxamide
- Core Structure : Pyrrolo-triazin.
- Substituents : Cyclopropyl-pyrazole and fluoropyridin.
- Therapeutic Relevance : Explicitly cited for cancer treatment.
- Comparison : The fluoropyridin and carboxamide groups resemble the target compound’s dihydropyridine-carboxamide, but the pyrrolo-triazin core introduces distinct steric and electronic properties.
Thiazolidinone Derivatives
Example Compound : Ethyl 2-(R-Phenyl)-4-Oxo-Thiazolidin-3-yl Propionate (Scheme 6, )
- Core Structure : Thiazolidin-4-one.
- Substituents : Aromatic phenyl groups.
- Biological Activity : Anti-microbial and antioxidant (per ).
- Comparison: The thiazolidinone’s sulfur atom and 4-oxo group differ from the triazolo-pyridazin core, highlighting divergent mechanisms of action.
Key Insights
Structural Diversity: The target compound’s triazolo-pyridazin core distinguishes it from benzothiazole or thiazolidinone derivatives, offering unique electronic and steric properties.
Synthetic Complexity : Carboxamide formation in analogues often employs EDCI/HOBt coupling (e.g., ), suggesting similar methods for the target compound.
Therapeutic Potential: While direct evidence is lacking, structural parallels to anticancer () and anti-microbial () compounds imply diverse applications.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step coupling and cyclization reactions. Key steps include:
- Amide coupling : Use EDCI·HCl and HOBt in anhydrous DMF with DIPEA as a base at 60°C for 18 hours (common in triazolo-pyridazine syntheses) .
- Cyclization : For triazolo-pyridazine core formation, iodine and triethylamine in DMF can promote cyclization, as seen in similar thiadiazole derivatives .
- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity .
| Step | Reagents/Conditions | Yield Range | Key Evidence |
|---|---|---|---|
| Coupling | EDCI·HCl, HOBt, DIPEA, DMF, 60°C | 45–70% | |
| Cyclization | I₂, Et₃N, DMF, reflux | 60–76% |
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
Methodological Answer: A combination of 1H/13C NMR, IR, and HRMS is critical:
Q. How can researchers optimize reaction yields during the final amide bond formation?
Methodological Answer:
- Solvent selection : Anhydrous DMF or DCM minimizes side reactions .
- Catalyst ratios : Use a 2:1 molar ratio of coupling reagents (EDCI·HCl, HOBt) to substrate to ensure complete activation .
- Temperature control : Maintain 60°C to balance reaction rate and decomposition .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
Methodological Answer:
- Variable temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .
- Comparative analysis : Cross-reference with analogous triazolo-pyridazine derivatives (e.g., substituent effects on chemical shifts) .
Q. What strategies improve solubility for in vitro assays without structural modification?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Methodological Answer:
- Analog synthesis : Vary substituents on the thiophene (e.g., halogens, methyl groups) and triazolo-pyridazine (e.g., methoxy, aryl) moieties .
- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic assays .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide analog design .
| Modification Site | Example Substituents | Biological Target | Key Evidence |
|---|---|---|---|
| Thiophene | Cl, F, CF₃ | Kinase inhibition | |
| Triazolo-pyridazine | 4-Methoxyphenyl, 2,6-difluorophenyl | Anticancer activity |
Q. How can stability under physiological conditions be assessed methodologically?
Methodological Answer:
- Forced degradation studies : Expose to pH 1–13 buffers, heat (40–60°C), and light to identify degradation products via HPLC-MS .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS .
- Solid-state stability : Store under accelerated conditions (40°C/75% RH) and monitor crystallinity via PXRD .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across studies?
Methodological Answer:
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and protocols .
- Metabolic stability checks : Verify compound integrity post-incubation (e.g., CYP450-mediated degradation) .
- Orthogonal assays : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
